The molecular structure of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate has been confirmed using X-ray crystallography. [] The crystal structure reveals the planar nature of the azaindole ring system and provides insights into the spatial arrangement of the carboxylate group. The molecules pack in a manner where the azaindole rings stack in parallel planes and the phenyl rings stack separately, also in parallel planes, creating a "V" shape. []
Derivatives of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, particularly those with aralkyl and aralkyloxy substituents at the C-3 position, have shown affinity for benzodiazepine receptors (also known as omega receptors). [] These receptors are part of the GABAergic neurotransmission system and are implicated in various neurological and psychiatric disorders.
Studies have shown that some of these derivatives exhibit selectivity for the omega-1 receptor subtype over omega-2 and omega-5 subtypes. [] This selectivity is promising for developing drugs with a more targeted effect on specific benzodiazepine receptor subtypes and potentially fewer side effects.
Derivatives of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate, structurally similar to ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, have been investigated for their anti-HIV-1 activity. [, ] This research focused on designing compounds that can chelate with metal ions, potentially targeting the catalytic site of HIV-1 integrase (IN).
Studies have shown that the introduction of a hydroxyl group adjacent to the amide group in these derivatives enhanced their anti-HIV-1 activity, likely due to the formation of an additional metal-chelating group. [] Further research in this area could lead to the development of novel anti-HIV drugs with improved potency and efficacy.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: